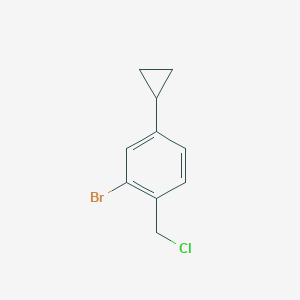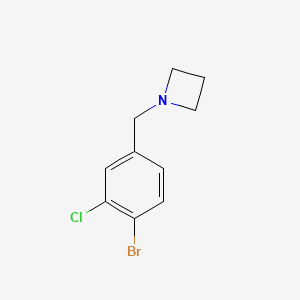
2-Bromo-1-(chloromethyl)-4-cyclopropylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-1-(chloromethyl)-4-cyclopropylbenzene is an organic compound that belongs to the class of aromatic halides It features a benzene ring substituted with a bromine atom, a chloromethyl group, and a cyclopropyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(chloromethyl)-4-cyclopropylbenzene typically involves the bromination and chloromethylation of a cyclopropylbenzene derivative. One common method includes:
Chloromethylation: The chloromethyl group can be introduced using formaldehyde (CH2O) and hydrochloric acid (HCl) in the presence of a Lewis acid catalyst like zinc chloride (ZnCl2).
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and chloromethylation processes, utilizing continuous flow reactors to ensure efficient and controlled reactions. The use of automated systems and advanced catalysts can enhance yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-1-(chloromethyl)-4-cyclopropylbenzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chloromethyl groups can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Cyclization: The cyclopropyl group can participate in cyclization reactions to form more complex ring structures.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used for nucleophilic substitution.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine or chloromethyl groups.
Applications De Recherche Scientifique
2-Bromo-1-(chloromethyl)-4-cyclopropylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its unique structural properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which 2-Bromo-1-(chloromethyl)-4-cyclopropylbenzene exerts its effects involves interactions with molecular targets such as enzymes or receptors. The bromine and chloromethyl groups can participate in electrophilic or nucleophilic interactions, while the cyclopropyl group can influence the compound’s overall reactivity and stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Bromo-2-chloroethane: A haloalkane with similar halogen substituents.
1,2-Dibromocyclopentane: A cycloalkane with two bromine atoms.
2-Bromoethyl chloride: Another haloalkane with bromine and chlorine substituents.
Uniqueness
2-Bromo-1-(chloromethyl)-4-cyclopropylbenzene is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This makes it a valuable compound for studying the effects of ring strain and halogen substitution in organic chemistry.
Propriétés
Formule moléculaire |
C10H10BrCl |
|---|---|
Poids moléculaire |
245.54 g/mol |
Nom IUPAC |
2-bromo-1-(chloromethyl)-4-cyclopropylbenzene |
InChI |
InChI=1S/C10H10BrCl/c11-10-5-8(7-1-2-7)3-4-9(10)6-12/h3-5,7H,1-2,6H2 |
Clé InChI |
GAZCJUVCFJUHSP-UHFFFAOYSA-N |
SMILES canonique |
C1CC1C2=CC(=C(C=C2)CCl)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Ethyl 8-Chloroimidazo[1,5-a]pyridine-3-carboxylate](/img/structure/B15331716.png)
![3,4-Dimethoxy-1-methyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B15331725.png)



![2,7-Dibromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B15331737.png)


![2,2-Dimethyl-5-oxaspiro[3.5]nonan-8-ol](/img/structure/B15331759.png)
![Dimethyl 2-[(2-Chlorophenyl)amino]-2-butenedioate](/img/structure/B15331764.png)
![(1h-Pyrrolo[2,3-c]pyridin-3-yl)-acetic acid ethyl ester](/img/structure/B15331771.png)

